molecular formula C7H11ClN4 B8511279 N-(6-chloro-3-pyridazinyl)-1,3-propanediamine

N-(6-chloro-3-pyridazinyl)-1,3-propanediamine

Cat. No. B8511279
M. Wt: 186.64 g/mol
InChI Key: UNGIHDVVDSDNSG-UHFFFAOYSA-N
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Patent
US05824682

Procedure details

A mixture of 3,6-dichloropyridazine (0.168 mol), 1,3-propanediamine (0.84 mol) and sodium carbonate (0.17 mol) in ethanol (500 ml) was stirred and refluxed overnight. The reaction mixture was filtered over dicalite. The filtrate was evaporated. The residue was crystallized from acetonitrile. The crystals were filtered off and dried, yielding 20.7 g of N-(6-chloro-3-pyridazinyl)-1,3-propanediamine; mp. 124.9° C. (interm. 1-c).
Quantity
0.168 mol
Type
reactant
Reaction Step One
Quantity
0.84 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH2:9]([NH2:13])[CH2:10][CH2:11][NH2:12].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:12][CH2:11][CH2:10][CH2:9][NH2:13])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.168 mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
0.84 mol
Type
reactant
Smiles
C(CCN)N
Name
Quantity
0.17 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over dicalite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from acetonitrile
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)NCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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